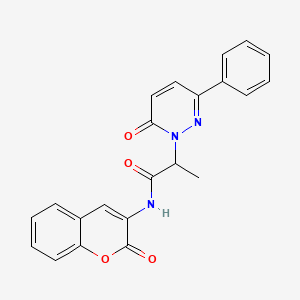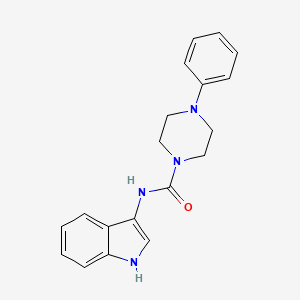
N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. For instance, a bidentate indole-based ligand was derived from indole-3-carboxaldehyde and nicotinic acid hydrazide, and their metal complexes were synthesized in a 2:1 stoichiometric ratio .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, UV, and mass spectroscopy .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For example, the addition of indole to a variety of aldehydes under neat conditions has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various analytical techniques. In the 1H NMR spectra, singlets referring to the NH group of the amide could be detected with chemical shifts of 10.17 and 12.54 ppm for the indole NH .Applications De Recherche Scientifique
Anti-Inflammatory Activity
N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide: has shown promise as an anti-inflammatory agent. Its structural features make it a potential candidate for mitigating inflammation associated with conditions like arthritis and musculoskeletal disorders . Researchers have investigated its effects on inflammatory pathways and cytokine regulation. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential.
Antibacterial Properties
In vitro antibacterial screenings have revealed interesting results for this compound. It has been tested against Mycobacterium tuberculosis , Mycobacterium smegmatis , and Mycobacterium fortuitum strains. While more research is necessary, these findings suggest its potential as an antimycobacterial agent .
Rheumatoid Arthritis Treatment
Animal models mimicking rheumatoid arthritis have been used to evaluate potential treatments. This compound’s anti-inflammatory properties make it an intriguing candidate for managing arthritis symptoms . Researchers are investigating its effects on joint inflammation, cartilage degradation, and pain relief.
Amide Synthesis Methodology
The compound’s synthesis involves coupling ibuprofen with tryptamine via amide bond formation. This method, mediated by N, N’-dicyclohexylcarbodiimide (DCC), provides a convenient route for amide synthesis. DCC acts as a dehydrating agent, facilitating the reaction between carboxylic acids and amines .
Synthetic Strategies for Indazoles
While not directly related to the compound, recent synthetic approaches to indazoles are relevant. These strategies include transition metal-catalyzed reactions, reductive cyclization, and consecutive C–N and N–N bond formation. Researchers can draw inspiration from these methods when designing novel compounds .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(21-18-14-20-17-9-5-4-8-16(17)18)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,14,20H,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJNLXPNOMWXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

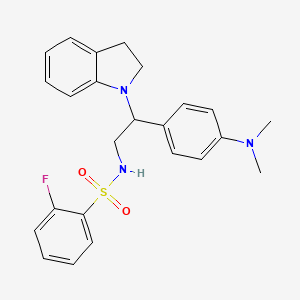
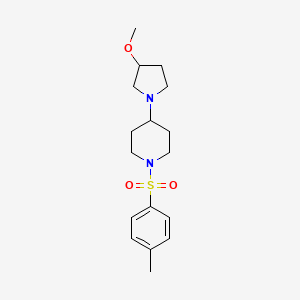
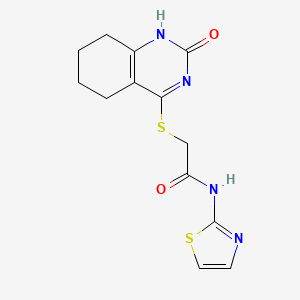
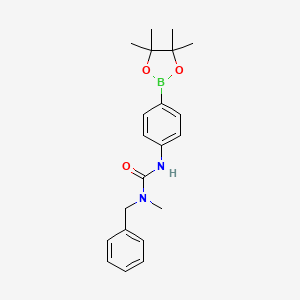
![5-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2645992.png)
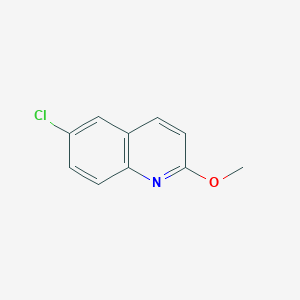
![(Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645996.png)
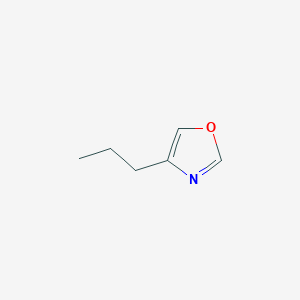
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2645998.png)



